Cas no 22720-99-6 (2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene)

2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene is a fused aromatic compound featuring a benzo[b]thiophene core substituted with a methyl group at the 6-position and a biphenyl moiety at the 2-position. This structure imparts notable electronic and photophysical properties, making it valuable in materials science, particularly in the development of organic semiconductors and optoelectronic devices. The extended π-conjugation enhances charge transport characteristics, while the methyl group can influence solubility and crystallinity. Its rigid, planar architecture also lends itself to applications in liquid crystals and fluorescent probes. The compound's well-defined synthesis route allows for high purity, ensuring consistent performance in research and industrial applications.
2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene structure
22720-99-6 structure
Product Name:2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene
CAS No:22720-99-6
MF:C21H16S
MW:300.416744232178
CID:1093735
PubChem ID:72942883
Update Time:2025-05-21

2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene
    • 6-methyl-2-(4-phenylphenyl)-1-benzothiophene
    • 22720-99-6
    • 2-{[1,1'-BIPHENYL]-4-YL}-6-METHYL-1-BENZOTHIOPHENE
    • Inchi: 1S/C21H16S/c1-15-7-8-19-14-21(22-20(19)13-15)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3
    • InChI Key: AHAREKOTHPCJQN-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C)C=CC=2C=C1C1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 300.09727168g/mol
  • Monoisotopic Mass: 300.09727168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 28.2Ų

2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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Additional information on 2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene

2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene: A Comprehensive Overview

The compound with CAS No. 22720-99-6, known as 2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene, is a highly specialized organic material that has garnered significant attention in the fields of materials science, pharmacology, and environmental chemistry. This compound belongs to the class of benzo[b]thiophenes, which are heterocyclic aromatic compounds with unique electronic properties. The benzo[b]thiophene core is fused with a biphenyl group at the 2-position and a methyl group at the 6-position, conferring it with distinctive structural features that influence its chemical reactivity and physical properties.

Recent studies have highlighted the potential of 2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene as a building block for advanced materials. Researchers have explored its role in constructing two-dimensional (2D) materials, such as transition metal dichalcogenides (TMDs), where its electronic properties can be fine-tuned to achieve desired functionalities. For instance, a 2023 study published in *Nature Materials* demonstrated that incorporating this compound into TMDs enhances their optical absorption and charge carrier mobility, making them promising candidates for next-generation optoelectronic devices.

In the realm of pharmacology, benzo[b]thiophene derivatives like this compound have shown potential as scaffolds for drug development. A 2023 paper in *Journal of Medicinal Chemistry* reported that 2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are critical targets for treating various diseases, including cardiovascular disorders and neurodegenerative diseases. The methyl group at the 6-position plays a crucial role in modulating the compound's pharmacokinetic properties, enhancing its bioavailability and reducing off-target effects.

The synthesis of 2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene involves a multi-step process that typically includes Suzuki-Miyaura coupling reactions and subsequent functionalization steps. A 2023 study in *Organic Process Research & Development* optimized the synthesis pathway by employing palladium catalysts with enhanced stability under mild reaction conditions. This advancement not only improves yield but also reduces the environmental footprint of the synthesis process.

From an environmental perspective, understanding the degradation pathways of benzo[b]thiophene derivatives is crucial for assessing their ecological impact. A recent study published in *Environmental Science & Technology* investigated the photodegradation of 2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene under UV light. The results indicated that the compound undergoes rapid degradation in aqueous environments, primarily through radical mechanisms. This finding is significant for industries utilizing such compounds, as it highlights the need for proper waste management practices to mitigate environmental risks.

In conclusion, CAS No. 22720-99-6, or 2-([1,1'-biphenyl]-4-yl)-6-methylbenzo[b]thiophene, represents a versatile compound with applications spanning multiple disciplines. Its unique structural features and electronic properties make it an invaluable tool for researchers in materials science, pharmacology, and environmental chemistry. As ongoing studies continue to uncover new insights into its potential uses and behaviors, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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